1-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethane-1,2-diol
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Overview
Description
. It is a clear, colorless liquid with a molar mass of 132.159 g/mol and a boiling point of 188-189°C. Solketal is miscible in water and most organic solvents, such as alcohols, ethers, and hydrocarbons.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethane-1,2-diol can be synthesized through the reaction of glycerol with acetone in the presence of an acid catalyst. The reaction proceeds via the formation of an acetone ketal, followed by reduction to yield the final product.
Industrial Production Methods: In an industrial setting, the production of solketal involves large-scale reactors where glycerol and acetone are continuously fed into the system. The reaction is typically carried out under controlled temperature and pressure conditions to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethane-1,2-diol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Oxidation of solketal can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions typically involve the replacement of functional groups on the solketal molecule with other groups, using reagents like halides or alkylating agents.
Major Products Formed:
Oxidation: The major product of oxidation is the corresponding carboxylic acid derivative.
Reduction: Reduction reactions yield alcohols or other reduced forms of the compound.
Substitution: Substitution reactions produce various derivatives depending on the substituent used.
Scientific Research Applications
1-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethane-1,2-diol has several scientific research applications across different fields:
Chemistry: Solketal is used as a protecting group for diols in organic synthesis.
Biology: It serves as a building block in the synthesis of biologically active molecules.
Medicine: Solketal derivatives are explored for their potential therapeutic properties.
Industry: It is utilized in the production of polymers and as an intermediate in various chemical processes.
Mechanism of Action
1-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethane-1,2-diol is structurally similar to other cyclic acetals and ketals, such as 2,2-dimethyl-1,3-dioxolane-4-methanamine and methyl 2-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-(ethoxycarbonyloxy)acetate. its unique properties, such as its stability and solubility, make it particularly useful in various applications.
Comparison with Similar Compounds
2,2-Dimethyl-1,3-dioxolane-4-methanamine
Methyl 2-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-(ethoxycarbonyloxy)acetate
Properties
IUPAC Name |
1-(2,2-dimethyl-1,3-dioxolan-4-yl)ethane-1,2-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O4/c1-7(2)10-4-6(11-7)5(9)3-8/h5-6,8-9H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZABFXBQVVXUNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C(CO)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70551635 |
Source
|
Record name | 1-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70551635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113411-98-6 |
Source
|
Record name | 1-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70551635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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